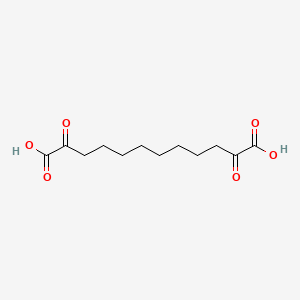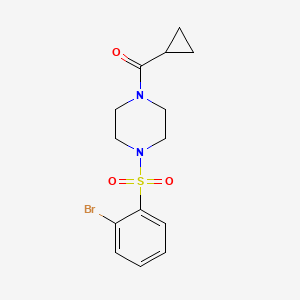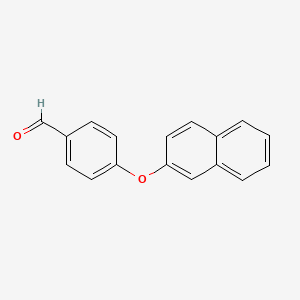![molecular formula C7H11NO4 B8337599 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid CAS No. 97609-13-7](/img/structure/B8337599.png)
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is a compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group attached to a methylaminoacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves the reaction of glycine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
- Glycine reacts with allyl chloroformate in the presence of triethylamine to form the intermediate.
- The intermediate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. Additionally, it may interact with cellular receptors or proteins, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- N-methylglycine
- Allyl glycine
Uniqueness
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the allyloxycarbonyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
97609-13-7 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-[methyl(prop-2-enoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8(2)5-6(9)10/h3H,1,4-5H2,2H3,(H,9,10) |
Clave InChI |
BVSKMYWAXSZALS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methylimidazo[1,2-a]quinoxaline-4(5H)-one](/img/structure/B8337535.png)
![Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide](/img/structure/B8337542.png)


![3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid](/img/structure/B8337562.png)







![C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)
